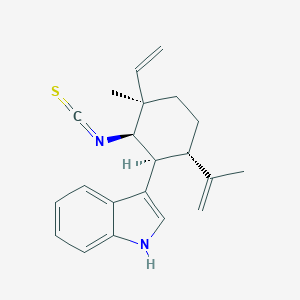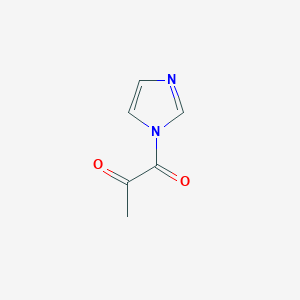![molecular formula C8H8Cl2 B034452 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane CAS No. 103063-83-8](/img/structure/B34452.png)
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, also known as DCTO, is a bicyclic compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is not fully understood, but it is believed to involve interactions with biological molecules, such as enzymes and receptors. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been shown to inhibit the activity of some enzymes, while enhancing the activity of others. These effects may be due to the unique structure of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, which allows it to interact with biological molecules in a specific way.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. Additionally, 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, including the development of new synthetic methods for 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane and its derivatives, the investigation of its potential use in drug discovery, and the exploration of its biological and physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane and its potential toxicity. Overall, 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is a promising compound that has the potential to be used in a wide range of applications in the field of organic chemistry and beyond.
Métodos De Síntesis
The synthesis of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane involves the reaction of 1,5-cyclooctadiene with chlorine gas in the presence of a catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane. The yield of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been studied for its potential use in various applications, including as a building block for the synthesis of novel compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has also been investigated for its potential use in the development of new materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
103063-83-8 |
|---|---|
Nombre del producto |
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane |
Fórmula molecular |
C8H8Cl2 |
Peso molecular |
175.05 g/mol |
Nombre IUPAC |
2,3-dichlorotetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C8H8Cl2/c9-7-5-2-1-3-6(4(2)5)8(3,7)10/h2-7H,1H2 |
Clave InChI |
HDZQLXLVBPWTKO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
SMILES canónico |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Sinónimos |
Dicyclopropa[cd,gh]pentalene, 1,1a-dichlorooctahydro-, (1-alpha-,1a-alpha-,1b-alpha-,2a-alpha-,2b-alpha-,2c-alpha-,2d-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)


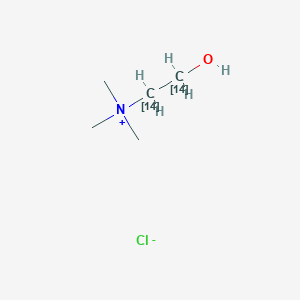

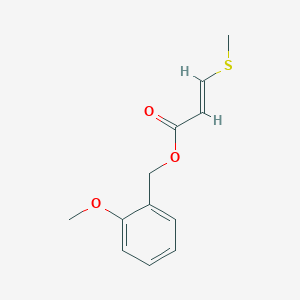
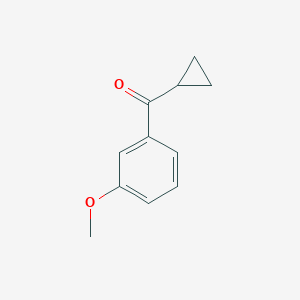
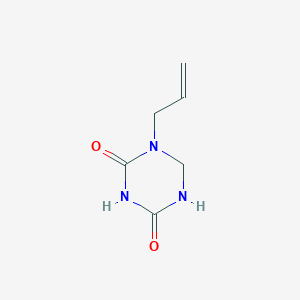
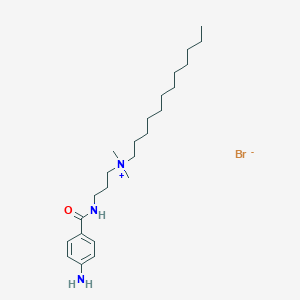
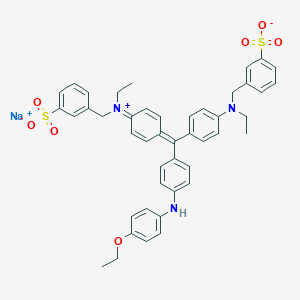
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
